The Ritter lab has demonstrated the use of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride in conjunction with other reagents to achieve this specific type of fluorination. This approach allows for the incorporation of the radioisotope fluorine-18 (¹⁸F) into specific positions on phenol molecules. PubChem, National Institutes of Health: )
The incorporation of ¹⁸F is particularly valuable in the field of positron emission tomography (PET) imaging. PET imaging is a nuclear medicine technique that utilizes radiopharmaceuticals, which are drugs containing radioactive isotopes, to create detailed images of functional processes within the body. ¹⁸F is a preferred isotope for PET imaging due to its favorable half-life and decay properties. National Cancer Institute: )
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a quaternary ammonium compound characterized by its imidazolium structure. Its molecular formula is with a molecular weight of approximately 427.07 g/mol. This compound is notable for its bulky diisopropylphenyl substituents, which contribute to its unique properties and reactivity in various chemical processes. It is often utilized in organic synthesis and catalysis due to its stability and effectiveness as a ligand in transition metal complexes .
The reactivity of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride primarily involves nucleophilic substitutions and coordination reactions. As an imidazolium salt, it can undergo deprotonation to form the corresponding imidazolate anion, which can act as a nucleophile in various organic transformations. Additionally, it can participate in reactions with electrophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the following steps:
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride finds applications in several fields:
Interaction studies involving 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride focus on its behavior in coordination chemistry and biological systems. These studies often assess how this compound interacts with metal ions or biological macromolecules. Its bulky structure may influence binding affinities and selectivity towards different substrates or targets .
Several compounds exhibit structural similarities to 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methylimidazole | Smaller size; used as a base in organic reactions | |
1-Ethyl-3-methylimidazolium chloride | Ionic liquid; used in green chemistry applications | |
1,3-Dimethylimidazolium chloride | Commonly used ionic liquid; lower steric hindrance |
The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride lies in its bulky substituents that enhance steric hindrance and potentially alter its reactivity profile compared to smaller imidazolium salts. This steric bulk may lead to improved selectivity in catalytic applications and interactions with larger biological molecules .
Irritant